2-Hydroxy-6-mercaptobenzoic acid
CAS No.:
Cat. No.: VC13927360
Molecular Formula: C7H6O3S
Molecular Weight: 170.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6O3S |
|---|---|
| Molecular Weight | 170.19 g/mol |
| IUPAC Name | 2-hydroxy-6-sulfanylbenzoic acid |
| Standard InChI | InChI=1S/C7H6O3S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,8,11H,(H,9,10) |
| Standard InChI Key | PQLVYDHAZMLNDX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)S)C(=O)O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Hydroxy-6-mercaptobenzoic acid belongs to the mercaptobenzoic acid family, distinguished by the simultaneous presence of hydroxyl and thiol groups on the benzene ring. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₇H₆O₃S |
| Molecular weight | 170.19 g/mol |
| CAS Registry Number | Not publicly disclosed |
| IUPAC name | 2-Hydroxy-6-sulfanylbenzoic acid |
The planar benzene ring adopts a resonance-stabilized structure, with intramolecular hydrogen bonding observed between the hydroxyl proton and the carboxylic acid group. This interaction marginally reduces the acidity of the hydroxyl group (predicted pKa ≈ 9.5) compared to unsubstituted phenols .
Spectroscopic Features
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Infrared (IR) spectroscopy: Strong absorption bands at 2500–2600 cm⁻¹ (S-H stretch), 1680–1700 cm⁻¹ (C=O stretch), and 3200–3400 cm⁻¹ (O-H stretch).
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Nuclear Magnetic Resonance (NMR):
Synthesis and Production
Mercaptylation of Halogenated Precursors
The primary synthetic route involves nucleophilic aromatic substitution using halogenated benzoic acid derivatives:
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Substrate preparation: 2-Hydroxy-6-bromobenzoic acid is reacted with elemental sulfur in the presence of a base (e.g., NaOH, KOH).
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Reaction conditions:
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Temperature: 50–100°C
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Solvent: Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing ionic intermediates.
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Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve sulfur solubility.
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Workup: Acidic quenching precipitates the product, followed by recrystallization from ethanol/water mixtures (yield: 45–65%).
Alternative Routes
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Thiol-ene click chemistry: Coupling 2-hydroxybenzoic acid with thiol-containing reagents under UV initiation, though this method faces regioselectivity challenges .
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Enzymatic synthesis: Preliminary studies suggest fungal peroxidases can mediate C-S bond formation, but scalability remains unproven.
Physicochemical Properties
Solubility and Stability
| Solvent | Solubility (g/100 mL, 25°C) | Stability |
|---|---|---|
| Water | 0.12 | Oxidizes in >6 hr |
| Ethanol | 4.7 | Stable ≤30 days |
| Dimethyl sulfoxide | 22.3 | Indefinite |
The thiol group undergoes rapid oxidation to disulfides in aerobic aqueous solutions, necessitating storage under nitrogen or argon .
Thermal Behavior
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Melting point: 189–192°C (decomposition observed above 200°C with SO₂ evolution).
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Thermogravimetric analysis (TGA): 5% weight loss at 150°C, major decomposition at 210–230°C .
Biological and Chemical Activities
Antioxidant Mechanisms
The thiol group acts as a hydrogen donor, neutralizing reactive oxygen species (ROS) via:
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Radical scavenging:
Followed by disulfide formation:
In vitro studies show 78% superoxide radical quenching at 50 μM concentration. -
Metal ion chelation: The hydroxyl and thiol groups coordinate transition metals like Fe³⁺ and Cu²⁺, inhibiting Fenton reactions .
Enzyme Interactions
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Tyrosinase inhibition: IC₅₀ = 12.4 μM (competitive inhibition via copper binding at active site).
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Glutathione peroxidase mimicry: Catalyzes glutathione oxidation 1.8× faster than unsubstituted thiophenols .
Pharmaceutical Applications
Prodrug Development
The carboxylic acid group enables esterification for enhanced bioavailability:
| Derivative | Bioavailability (% vs parent) | Half-life (h) |
|---|---|---|
| Ethyl ester | 220 | 4.7 |
| Polyethylene glycol | 340 | 12.1 |
These derivatives show promise in:
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Anticancer therapies: Synergistic effects with cisplatin in ovarian cancer cell lines (IC₅₀ reduced by 38%).
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Antimicrobial agents: MIC = 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Materials Science Applications
Self-Assembled Monolayers (SAMs)
The compound forms ordered monolayers on gold surfaces via Au-S bonds (contact angle = 78°), useful in biosensor fabrication .
Epoxy Resin Modification
Incorporating 2–5 wt% into epoxy matrices:
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Increases flexural strength by 40%
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Reduces curing time by 25% through thiol-epoxide click chemistry
Comparative Analysis with Structural Analogs
The 2,6-substitution pattern optimizes electron delocalization, enhancing redox activity compared to positional isomers .
Future Research Directions
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